molecular formula C17H19FN2O4S2 B2735897 1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine CAS No. 887890-87-1

1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine

Cat. No. B2735897
CAS RN: 887890-87-1
M. Wt: 398.47
InChI Key: GJXZOLWQFUFEFK-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has a sulfonyl group attached to the piperazine ring, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms (SO2). The sulfonyl group is known to contribute to the solubility and reactivity of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperazine ring, with the sulfonyl group and phenyl rings attached at the 1 and 4 positions of the piperazine ring. The phenyl rings have additional functional groups: one has a fluorine atom at the 4 position (4-Fluorophenyl) and the other has a methylsulfonyl group at the 3 position (3-methylsulfonylphenyl) .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups attached to the phenyl rings. The fluorine atom on the 4-Fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The sulfonyl group could participate in various reactions, such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, including those with structures related to 1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine, have attracted considerable interest in drug discovery due to the unique effects of fluorine atoms when incorporated into molecules. The synthesis, properties, and reactivity of many substituted and thermally stable phenylsulfur trifluorides as crystalline solids demonstrate high stability and superior utility as deoxofluorinating agents, paving the way for novel fluorination capabilities in drug synthesis and other applications (Umemoto et al., 2010).

Sulfonamides and Antibacterial Activity

Sulfonamides, a category related to the sulfonyl group in 1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine, have been explored for their antimicrobial potency. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate in antibiotic drugs, demonstrates that these compounds show good to potent antimicrobial activity, revealing their potential in combating bacterial strains and fungi (Janakiramudu et al., 2017).

Synthesis and Applications of Fluorophenyl Compounds

Research on the synthesis and applications of fluorophenyl compounds, akin to the fluorophenyl group in the chemical of interest, highlights their utility in various scientific domains. For instance, green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands demonstrate the potential of such fluorinated compounds in developing photoluminescent materials, which could have applications ranging from organic light-emitting diodes (OLEDs) to sensors (Constable et al., 2014).

Fluorosulfate Chemical Probes in Biomedical Research

The emerging utility of aryl fluorosulfates, related to the sulfonyl and fluorophenyl functionalities in the chemical compound , in chemical biology and medicinal chemistry is noteworthy. These compounds' ability to engage with various amino acid residues in proteins underlines their potential as chemogenomic and chemoproteomic tools, demonstrating considerable promise for drug discovery and biomedical research (Jones, 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-25(21,22)16-3-2-4-17(13-16)26(23,24)20-11-9-19(10-12-20)15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXZOLWQFUFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine

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